molecular formula C₁₀H₁₂N₄O₅ B1140356 4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one CAS No. 59892-40-9

4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one

Cat. No.: B1140356
CAS No.: 59892-40-9
M. Wt: 268.23
Attention: For research use only. Not for human or veterinary use.
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Description

4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a ribofuranosyl group attached to a triazolopyridine scaffold. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one typically involves the condensation of a ribofuranosyl derivative with a triazolopyridine precursor. One common method involves the use of a ribofuranosyl halide, which reacts with a triazolopyridine under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or modulator.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ribofuranosyl substitution, which imparts distinct biological properties and potential therapeutic applications .

Properties

IUPAC Name

4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-triazolo[4,5-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5/c15-3-5-7(17)8(18)10(19-5)14-6(16)2-1-4-9(14)12-13-11-4/h1-2,5,7-8,10,15,17-18H,3H2,(H,11,12,13)/t5-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJMHPHGOOTALN-VPCXQMTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C2=NNN=C21)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)N(C2=NNN=C21)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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